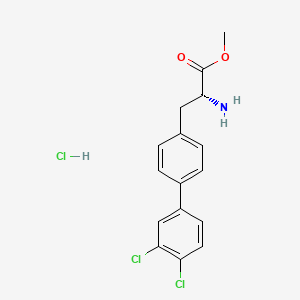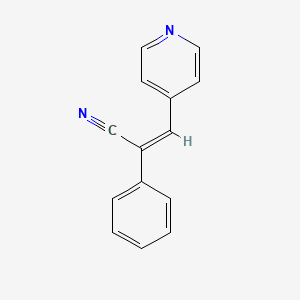
(Z)-2-Phenyl-3-(4-pyridyl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-Phenyl-3-(4-pyridyl)acrylonitrile is an organic compound characterized by the presence of a phenyl group, a pyridyl group, and an acrylonitrile moiety. This compound is known for its reactivity and is often used as a Michael acceptor in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Phenyl-3-(4-pyridyl)acrylonitrile typically involves the reaction of 4-pyridinecarboxaldehyde with benzyl cyanide in the presence of a base. The reaction conditions often include the use of phase-transfer catalysts to enhance the yield and selectivity of the desired (Z)-isomer .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production.
化学反应分析
Types of Reactions
(Z)-2-Phenyl-3-(4-pyridyl)acrylonitrile undergoes various types of chemical reactions, including:
Michael Addition: This compound acts as a Michael acceptor in conjugate addition reactions.
Cyclopropanation: It can participate in cyclopropanation reactions to form cyclopropane derivatives.
Common Reagents and Conditions
Michael Addition: Common reagents include isocyanoacetate esters, with phase-transfer catalysts facilitating the reaction.
Cyclopropanation: Reagents such as 2-bromomalonate esters are used in the presence of Cinchona-derived phase-transfer catalysts.
Major Products Formed
Michael Addition: The reaction typically yields functionalized imines.
Cyclopropanation: The reaction produces cyclopropane esters with high enantioselectivity.
科学研究应用
(Z)-2-Phenyl-3-(4-pyridyl)acrylonitrile has several applications in scientific research:
Chemistry: Used as a Michael acceptor in asymmetric synthesis and cyclopropanation reactions.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and advanced materials.
作用机制
The mechanism of action of (Z)-2-Phenyl-3-(4-pyridyl)acrylonitrile primarily involves its role as a Michael acceptor. The compound’s electrophilic nature allows it to react with nucleophiles, forming new carbon-carbon bonds. This reactivity is facilitated by the presence of the electron-withdrawing nitrile group, which stabilizes the negative charge developed during the reaction .
相似化合物的比较
Similar Compounds
(Z)-3-Substituted-2-(4-pyridyl)-acrylonitriles: These compounds share similar reactivity and are also used as Michael acceptors.
Aryl Acrylonitriles: These compounds have similar structural features and reactivity patterns.
Uniqueness
(Z)-2-Phenyl-3-(4-pyridyl)acrylonitrile is unique due to its specific combination of a phenyl group and a pyridyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable intermediate in the synthesis of complex organic molecules .
属性
IUPAC Name |
(Z)-2-phenyl-3-pyridin-4-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2/c15-11-14(13-4-2-1-3-5-13)10-12-6-8-16-9-7-12/h1-10H/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLKQRNTRMQQAO-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=NC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C2=CC=NC=C2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38382-00-2 |
Source


|
| Record name | MLS002706400 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111247 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
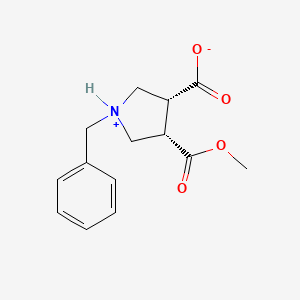
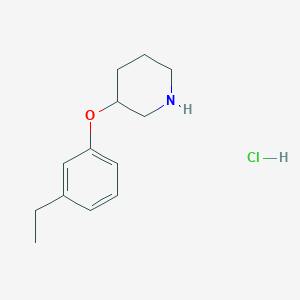
![2-[1-(hydroxyimino)ethyl]phenol](/img/structure/B7826769.png)
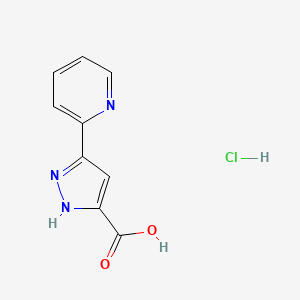
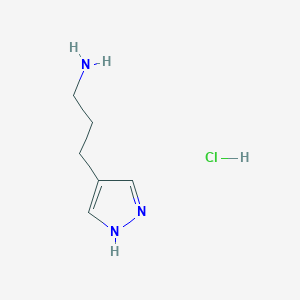
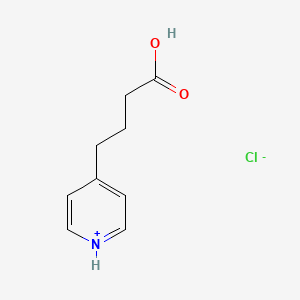
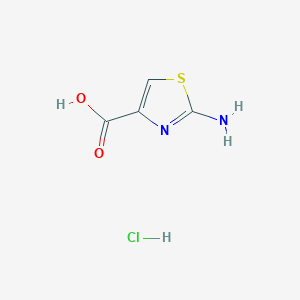
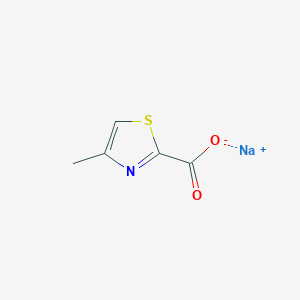
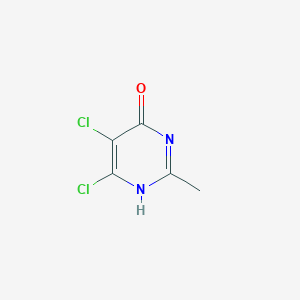
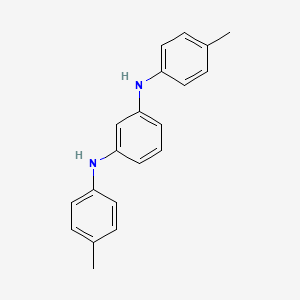
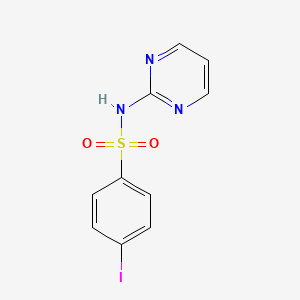
![2-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]hydrazinecarbothioamide](/img/structure/B7826831.png)
![4-[(2-Fluorophenyl)methyl]piperidin-1-ium;chloride](/img/structure/B7826856.png)
